Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a difluorophenyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate typically involves the reaction of tert-butyl acetate with 2,4-difluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluorophenyl group can be reduced to form a mono-fluorinated or non-fluorinated phenyl group.
Substitution: The acetate group can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, such as sodium hydroxide or sulfuric acid, to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono-fluorinated or non-fluorinated phenyl derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(2,4-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of fluorine atoms.
Tert-butyl 2-amino-2-(2,4-dibromophenyl)acetate: Similar structure but with bromine atoms instead of fluorine atoms.
Tert-butyl 2-amino-2-(2,4-dimethylphenyl)acetate: Similar structure but with methyl groups instead of fluorine atoms.
Uniqueness
The presence of fluorine atoms in tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its biological activity and make it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(2,4-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)10(15)8-5-4-7(13)6-9(8)14/h4-6,10H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUGZPIIRSKWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.